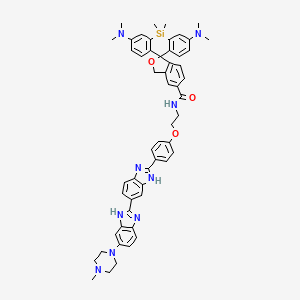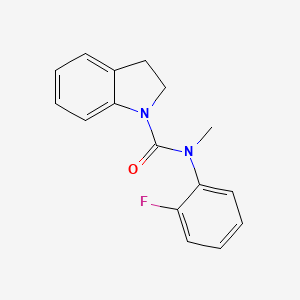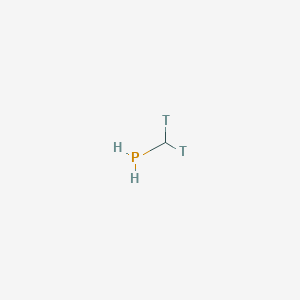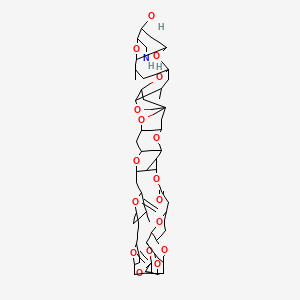
SCO-L-Lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCO-L-Lysine is a compound that contains a strained cyclooctyne (SCO) group attached to the amino acid L-lysine. This compound is particularly notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups . This unique reactivity makes this compound a valuable tool in various scientific research applications, particularly in the field of click chemistry.
Métodos De Preparación
The preparation of SCO-L-Lysine involves synthetic routes that incorporate the SCO group into the L-lysine molecule. One common method is through the use of tRNAPyl/PylRSAF synthetase, which allows for the incorporation of this compound into target proteins . Industrial production methods for L-lysine, which is a precursor for this compound, typically involve microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to enhance glucose uptake and phosphorylation, leading to efficient production of L-lysine .
Análisis De Reacciones Químicas
SCO-L-Lysine is known for its ability to undergo the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications. The major product formed from this reaction is a stable covalent bond between the SCO group and the tetrazine group, which can be used to label proteins or other biomolecules .
Aplicaciones Científicas De Investigación
SCO-L-Lysine has a wide range of scientific research applications. In chemistry, it is used for site-directed spin labeling of proteins, allowing researchers to study protein structure and dynamics using techniques such as electron paramagnetic resonance (EPR) spectroscopy . In biology, this compound is used for the selective labeling of proteins in living cells, enabling the study of protein interactions and functions in their native environment . In medicine, this compound can be used for targeted drug delivery and imaging, as it allows for the precise attachment of therapeutic or diagnostic agents to specific biomolecules . In industry, this compound is used in the production of various bioconjugates and functionalized materials .
Mecanismo De Acción
The mechanism of action of SCO-L-Lysine involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction forms a stable covalent bond between the SCO group and the tetrazine group, allowing for the selective labeling of proteins or other biomolecules. The molecular targets of this compound are typically proteins or other biomolecules that have been engineered to contain tetrazine groups . The pathways involved in this reaction are highly specific and efficient, making this compound a valuable tool for various scientific research applications .
Comparación Con Compuestos Similares
SCO-L-Lysine is unique in its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . Similar compounds include other cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which also undergo click reactions with azide or tetrazine groups . this compound is particularly advantageous due to its high reactivity and specificity, making it a preferred choice for many bioconjugation and labeling applications .
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(cyclooct-2-yn-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1 |
Clave InChI |
SCZIJGBDOGSCKY-ABLWVSNPSA-N |
SMILES isomérico |
C1CCC#CC(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)








